molecular formula C12H16N4O B13727994 3-(5,6-Dimethyl-1H-benzimidazol-1-yl)-N'-hydroxypropanimidamide

3-(5,6-Dimethyl-1H-benzimidazol-1-yl)-N'-hydroxypropanimidamide

Katalognummer: B13727994
Molekulargewicht: 232.28 g/mol
InChI-Schlüssel: UCEFLFSRMNCRSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5,6-Dimethyl-1H-benzimidazol-1-yl)-N'-hydroxypropanimidamide (CAS: 887202-37-1) is a benzimidazole derivative with the molecular formula C₁₂H₁₆N₄O and a molecular weight of 232.29 g/mol . Its structure features a benzimidazole core substituted with 5,6-dimethyl groups and a hydroxypropanimidamide side chain. This compound exhibits unique electronic and steric properties due to the benzimidazole ring’s electron-rich aromatic system and the amidine group’s hydrogen-bonding capabilities, making it relevant in catalysis and medicinal chemistry . The dimethyl substituents enhance hydrophobicity, influencing solubility and molecular interactions in biological systems .

Eigenschaften

Molekularformel

C12H16N4O

Molekulargewicht

232.28 g/mol

IUPAC-Name

3-(5,6-dimethylbenzimidazol-1-yl)-N'-hydroxypropanimidamide

InChI

InChI=1S/C12H16N4O/c1-8-5-10-11(6-9(8)2)16(7-14-10)4-3-12(13)15-17/h5-7,17H,3-4H2,1-2H3,(H2,13,15)

InChI-Schlüssel

UCEFLFSRMNCRSL-UHFFFAOYSA-N

Isomerische SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC/C(=N\O)/N

Kanonische SMILES

CC1=CC2=C(C=C1C)N(C=N2)CCC(=NO)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6-Dimethyl-1H-benzimidazol-1-yl)-N’-hydroxypropanimidamide typically involves multi-step organic reactions. One common method starts with the preparation of 5,6-dimethyl-1H-benzimidazole, which is then reacted with appropriate reagents to introduce the hydroxypropanimidamide group. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

3-(5,6-Dimethyl-1H-benzimidazol-1-yl)-N’-hydroxypropanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amines or alcohols .

Wissenschaftliche Forschungsanwendungen

3-(5,6-Dimethyl-1H-benzimidazol-1-yl)-N’-hydroxypropanimidamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(5,6-Dimethyl-1H-benzimidazol-1-yl)-N’-hydroxypropanimidamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms .

Vergleich Mit ähnlichen Verbindungen

3-(5,6-Dimethyl-1H-benzimidazol-1-yl)propanethioamide (CAS: 953847-86-4)

  • Molecular Formula : C₁₂H₁₅N₃S
  • Molecular Weight : 233.33 g/mol
  • Key Differences : Replaces the hydroxypropanimidamide group with a propanethioamide (-C(=S)NH₂) moiety.
  • Implications : The thioamide group reduces hydrogen-bonding capacity compared to the amidine group but increases sulfur-mediated interactions (e.g., metal coordination). Predicted density is 1.24 g/cm³, and boiling point is 436.9°C .

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide

  • Molecular Formula : C₈H₁₃ClN₄O
  • Molecular Weight : 216.67 g/mol
  • Key Differences : Substitutes benzimidazole with a pyrazole ring, reducing aromaticity and steric bulk.
  • Retains amidine functionality for hydrogen bonding .

Functional Analogues

TRPA1/TRPV1 Antagonists (Compound 30)

  • Structure : 3-(4-(3-Chlorophenyl)-2-(trifluoromethyl)thiazol-5-yl)-N'-hydroxypropanimidamide
  • Key Differences : Contains a thiazole ring and trifluoromethyl group instead of benzimidazole.
  • Implications : The thiazole and CF₃ groups enhance electrophilicity and metabolic stability. This compound showed 72% yield in synthesis and 99.01% purity, with demonstrated dual TRPA1/TRPV1 antagonism .

5,6-Dimethyl-1H-benzimidazol-3-ium Nitrate

  • Structure : Benzene-fused imidazole with nitrate counterion.
  • Key Differences : Lacks the hydroxypropanimidamide chain but forms a 3D hydrogen-bonded network via nitrate.
  • Implications : Used in coordination chemistry for metal-binding applications. The nitrate group facilitates ionic interactions .

Physicochemical and Pharmacological Comparison

Property Target Compound Propanethioamide Analogue Pyrazole Analogue TRPA1 Antagonist (Compound 30)
Molecular Weight 232.29 g/mol 233.33 g/mol 216.67 g/mol 341.08 g/mol
Functional Groups Benzimidazole, amidine Benzimidazole, thioamide Pyrazole, amidine Thiazole, CF₃, amidine
Hydrogen Bonding High (N-H, O-H) Moderate (S-H, N-H) High (N-H, O-H) High (N-H, O-H)
Solubility Moderate (hydrophobic benzimidazole) Low (thioamide increases lipophilicity) High (smaller pyrazole ring) Moderate (polar CF₃ group)
Biological Activity Potential enzyme inhibition Metal coordination Nucleophilic reactivity TRPA1/TRPV1 antagonism

Biologische Aktivität

3-(5,6-Dimethyl-1H-benzimidazol-1-yl)-N'-hydroxypropanimidamide is a compound of interest due to its potential biological activities. Benzimidazole derivatives have been widely studied for their therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-(5,6-Dimethyl-1H-benzimidazol-1-yl)-N'-hydroxypropanimidamide can be represented as follows:

  • Molecular Formula : C_{12}H_{16}N_{4}O
  • CAS Number : Not specified in the sources but related compounds are indexed.

Biological Activity Overview

Benzimidazole derivatives, including the compound , exhibit a wide range of biological activities. The following sections detail specific actions and mechanisms of this compound based on available literature.

Anticancer Activity

Research indicates that benzimidazole derivatives can act as effective anticancer agents. For instance, a study highlighted that certain benzimidazole-based compounds could sensitize cancer cells to radiation therapy by inducing oxidative stress and apoptosis through DNA damage pathways. The mechanism involves the formation of reactive oxygen species (ROS), which leads to the activation of caspases and subsequent cell death .

Table 1: Anticancer Mechanisms of Benzimidazole Derivatives

MechanismDescription
ROS GenerationInduces oxidative stress leading to DNA damage
Activation of p53Triggers cell cycle arrest and apoptosis
Caspase ActivationInitiates programmed cell death through cleavage of PARP

Antimicrobial Activity

Benzimidazole compounds have also shown significant antimicrobial properties. A review indicated that these compounds possess activity against a variety of pathogens, including bacteria and fungi. The structural features of benzimidazoles contribute to their ability to disrupt microbial cell functions .

Table 2: Antimicrobial Efficacy of Benzimidazole Derivatives

Pathogen TypeExample CompoundsActivity Observed
Bacteria3-(5,6-Dimethyl-1H-benzimidazol-1-yl)-N'-hydroxypropanimidamideInhibition of growth in vitro
FungiVarious derivativesEffective against Candida species

Case Studies

Several case studies have documented the efficacy of benzimidazole derivatives in clinical settings. One notable study focused on the use of a benzimidazole compound in treating diffuse large B-cell lymphoma (DLBCL). The compound demonstrated a significant reduction in BCL6 levels, a critical factor in tumorigenesis, leading to improved patient outcomes .

Case Study Summary

Study Title : Efficacy of Benzimidazole Derivatives in DLBCL Treatment
Findings :

  • Compound Tested : Related benzimidazole derivative.
  • Outcome : Significant tumor reduction observed in xenograft models.
  • Mechanism : Induction of BCL6 degradation leading to decreased proliferation.

Structure-Activity Relationship (SAR)

The biological activity of 3-(5,6-Dimethyl-1H-benzimidazol-1-yl)-N'-hydroxypropanimidamide can be influenced by its structural features. Research has shown that modifications at specific positions on the benzimidazole ring can enhance or diminish its pharmacological effects.

Table 3: Structure-Activity Relationship Insights

Modification PositionEffect on Activity
5-Methyl GroupEnhances anticancer properties
Hydroxyl GroupIncreases solubility and bioavailability

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.